

# An In-depth Technical Guide to 3-Methylideneazetidine: Structure, Synthesis, and Properties

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## Compound of Interest

Compound Name: 3-Methylideneazetidine

Cat. No.: B15261513

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## Abstract

**3-Methylideneazetidine** is a strained, unsaturated four-membered heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid scaffold and the presence of an exocyclic double bond make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, synthesis, and known properties of **3-methylideneazetidine**, with a focus on its N-Boc protected precursor, tert-butyl **3-methylideneazetidine-1-carboxylate**. Detailed experimental protocols and spectroscopic data are presented to facilitate its application in research and development.

## Structure and Properties

**3-Methylideneazetidine** is a small, cyclic amine with an exocyclic methylene group at the 3-position of the azetidine ring. The presence of the strained four-membered ring and the sp<sup>2</sup>-hybridized carbon of the double bond significantly influences its chemical reactivity and conformational properties.

## Core Structure

The fundamental structure of **3-methylideneazetidine** consists of a central four-membered azetidine ring. One of the carbon atoms of this ring is double-bonded to a methylene group.

**Figure 1:** Chemical structure of **3-methylideneazetidine**.

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of unprotected **3-methylideneazetidine** is scarce in the literature. However, its N-Boc protected form, tert-butyl **3-methylideneazetidine-1-carboxylate**, is a more commonly handled intermediate.

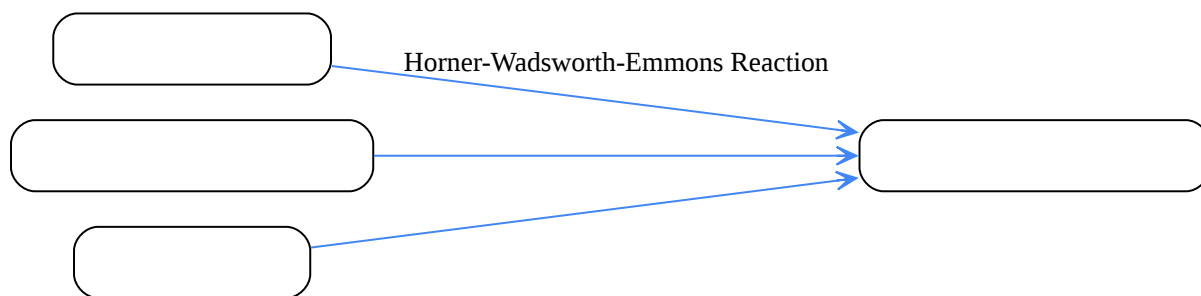
Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>7</sub> N	
Molecular Weight	81.12 g/mol	
N-Boc Protected Formula	C <sub>9</sub> H <sub>15</sub> NO <sub>2</sub>	[1][2]
N-Boc Protected Molecular Weight	169.22 g/mol	[1][2]
N-Boc Protected Appearance	Colorless to light yellow oil	[2]

## Synthesis of 3-Methylideneazetidine

The synthesis of **3-methylideneazetidine** is typically achieved through a two-step process involving the synthesis of its N-Boc protected precursor followed by deprotection.

## Synthesis of tert-Butyl 3-Methylideneazetidine-1-carboxylate

The most common method for the synthesis of tert-butyl **3-methylideneazetidine-1-carboxylate** is the Horner-Wadsworth-Emmons reaction, starting from commercially available tert-butyl 3-oxoazetidine-1-carboxylate.



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**Figure 2:** Synthetic pathway to N-Boc-**3-methylideneazetidine**.

#### Experimental Protocol:

To a solution of methyl(triphenyl)phosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C is added potassium tert-butoxide. The resulting ylide is then treated with a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF. The reaction mixture is stirred at room temperature until completion. The product is then extracted and purified by column chromatography.

## Deprotection of tert-Butyl 3-Methylideneazetidine-1-carboxylate

The final step to obtain **3-methylideneazetidine** is the removal of the tert-butyloxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions.

#### Experimental Protocol:

tert-Butyl **3-methylideneazetidine**-1-carboxylate is dissolved in a suitable solvent such as dioxane or methanol. A solution of hydrochloric acid (e.g., 4M in dioxane) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield **3-methylideneazetidine** hydrochloride.

## Spectroscopic Data

Due to the limited availability of data for the unprotected compound, the following tables summarize the expected and reported spectroscopic data for the N-Boc protected intermediate.

## <sup>1</sup>H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.90	s	2H	=CH <sub>2</sub>
~4.50	s	4H	-CH <sub>2</sub> -N-CH <sub>2</sub> -
1.45	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

## <sup>13</sup>C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
~156.0	C=O (Boc)
~140.0	C=CH <sub>2</sub>
~105.0	=CH <sub>2</sub>
~80.0	-C(CH <sub>3</sub> ) <sub>3</sub>
~55.0	-CH <sub>2</sub> -N-CH <sub>2</sub> -
28.5	-C(CH <sub>3</sub> ) <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2975	Medium	C-H stretch (alkane)
~1695	Strong	C=O stretch (carbamate)
~1660	Medium	C=C stretch (alkene)
~1160	Strong	C-N stretch

## Mass Spectrometry

m/z	Interpretation
170.1	$[M+H]^+$
114.1	$[M+H - C_4H_8]^+$
70.1	$[M+H - Boc]^+$

## Applications in Drug Development

The unique structural features of **3-methylideneazetidine** make it an attractive scaffold for the design of novel bioactive molecules. The exocyclic double bond can serve as a handle for further functionalization through various chemical transformations, including Michael additions, cycloadditions, and olefin metathesis. The rigid azetidine core can impart favorable conformational constraints to drug candidates, potentially leading to improved binding affinity and selectivity for their biological targets. Derivatives of **3-methylideneazetidine** are being explored for their potential as inhibitors of various enzymes and as modulators of receptor activity.

## Conclusion

**3-Methylideneazetidine** is a versatile and valuable building block in modern medicinal chemistry. This guide provides a foundational understanding of its structure, synthesis, and spectroscopic properties, primarily through its more stable N-Boc protected form. The detailed protocols and data presented herein are intended to support researchers in the synthesis and application of this promising heterocyclic scaffold for the development of new therapeutic agents. Further research into the biological activities of its derivatives is warranted and is an active area of investigation.

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